E-7386 mechanism of action
E-7386 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of E-7386
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-7386 is an orally bioavailable, first-in-class small molecule inhibitor that targets a critical protein-protein interaction within the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Developed through a collaboration between Eisai Co., Ltd. and PRISM BioLab, E-7386 is designed to modulate the transcriptional activity of β-catenin, a key effector of the Wnt pathway, which is aberrantly activated in a multitude of human cancers.[1][5] Dysregulation of this pathway, often through mutations in genes such as Adenomatous Polyposis Coli (APC) or β-catenin (CTNNB1) itself, is a crucial driver of tumorigenesis. E-7386 offers a therapeutic strategy that targets the pathway downstream of these common mutations.[5]
This technical guide provides a comprehensive overview of the mechanism of action of E-7386, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of the CBP/β-Catenin Interaction
The primary mechanism of action of E-7386 is the selective inhibition of the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[1][2]
In the canonical Wnt pathway, the stabilization and subsequent nuclear translocation of β-catenin are pivotal events. Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. To activate gene transcription, this complex must recruit co-activator proteins, including CBP and its close homolog p300. The recruitment of CBP is essential for the transcription of a wide range of Wnt target genes that drive cell proliferation, survival, and differentiation.[1]
E-7386 directly binds to β-catenin, preventing it from engaging with CBP. This disruption selectively attenuates CBP-dependent transcription while potentially leaving p300-dependent transcription unaffected, thus acting as a modulator of Wnt signaling.[6] By blocking the β-catenin/CBP interaction, E-7386 effectively suppresses the expression of Wnt target genes, leading to anti-proliferative effects in cancer cells with an activated Wnt pathway.[1][4]
Quantitative Data Summary
The inhibitory activity of E-7386 has been quantified in various preclinical assays, demonstrating its potency against the Wnt/β-catenin signaling pathway and its downstream effects on tumor growth.
Table 1: In Vitro Inhibitory Activity of E-7386
| Assay Type | Cell Line | Stimulation | IC50 Value (µM) | Reference |
| TCF/LEF Reporter Assay | HEK293 | LiCl | 0.0484 | [7] |
| TCF/LEF Reporter Assay | ECC10 (gastric cancer) | Endogenous (APC mutation) | 0.0147 | [7] |
Table 2: In Vivo Antitumor Efficacy of E-7386
| Animal Model | Cancer Type | Dosing Schedule | Key Outcome | Reference |
| ApcMin/+ Mice | Intestinal Polyposis | 6.25 - 50 mg/kg, oral, twice daily (5 days on/2 days off) for 10 cycles | Significant, dose-dependent suppression of intestinal polyp formation. | [1][3] |
| ECC10 Xenograft | Human Gastric Cancer | 6.25 - 50 mg/kg, oral, twice daily | Dose-dependent inhibition of tumor growth. | [1] |
| MMTV-Wnt1 Isograft | Mouse Mammary Tumor | 12.5 - 50 mg/kg, oral, twice daily for 7 days | Dose-dependent inhibition of tumor growth; increased CD8+ T-cell infiltration. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of E-7386, primarily based on the study by Ozawa et al., Cancer Research, 2021.[1][2]
Co-immunoprecipitation (Co-IP) for β-Catenin/CBP Interaction
This assay is designed to demonstrate that E-7386 physically disrupts the interaction between β-catenin and CBP within the cell.
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Cell Culture and Treatment:
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HEK293 cells are transfected to overexpress a FLAG-tagged N-terminal region of CBP (amino acids 1-682).
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Wnt signaling is stimulated by treating cells with Lithium Chloride (LiCl).
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Cells are then treated with varying concentrations of E-7386 or vehicle control (DMSO) for 6 hours.
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ECC10 cells, which have endogenous Wnt activation via APC mutation, are treated with E-7386 without LiCl stimulation.
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Lysis and Immunoprecipitation:
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Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease inhibitors.
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For FLAG-tagged CBP, whole-cell extracts are incubated with anti-FLAG affinity gels to pull down the CBP complex.
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For endogenous protein in ECC10 cells, extracts are incubated with an anti-CBP antibody immobilized on agarose beads.
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Immunoblotting:
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The immunoprecipitated complexes are washed, eluted, and separated by SDS-PAGE.
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Proteins are transferred to a nitrocellulose membrane.
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The membrane is immunoblotted with an anti-β-catenin antibody to detect the amount of β-catenin that was co-precipitated with CBP. An anti-FLAG or anti-CBP antibody is used to confirm the successful pulldown of the bait protein.
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A decrease in the β-catenin signal in E-7386-treated samples compared to the control indicates disruption of the protein-protein interaction.
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TCF/LEF Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
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Plasmid and Cell Line Preparation:
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A reporter plasmid is constructed containing multiple copies of the TCF/LEF DNA binding site upstream of a luciferase reporter gene (e.g., pNeo-TOP or pGL4.19 TOP).[8]
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HEK293 cells are stably transfected with the reporter plasmid. ECC10 cells are transiently transfected.
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Assay Protocol:
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Transfected cells are seeded into multi-well plates.
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For HEK293 cells, Wnt signaling is activated by adding 40 mM LiCl to the culture medium.
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Cells are immediately treated with a serial dilution of E-7386 or vehicle control.
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After a 6-hour incubation period, cells are lysed.
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Luciferase activity is measured using a commercial assay system (e.g., Bright-Glo Luciferase Assay System) and a luminometer.[7][8]
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Data Analysis:
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The ratio of luciferase activity in E-7386-treated cells versus vehicle-treated cells is calculated to determine the level of inhibition.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.[7]
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In Vivo Antitumor Efficacy in ApcMin/+ Mice
This study uses a genetic mouse model that spontaneously develops intestinal polyps due to an APC mutation, mimicking a common Wnt-driven cancer.
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Animal Model and Dosing:
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Four-week-old ApcMin/+ mice are used.
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E-7386 is formulated for oral administration (e.g., dissolved in 0.1 mol/L HCl).[1]
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Mice are treated with E-7386 at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) or vehicle, administered orally twice daily.
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The dosing cycle is 5 consecutive days of treatment followed by 2 days of rest, repeated for 10 cycles.[3]
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Endpoint Analysis:
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Throughout the study, animal body weight is monitored as a measure of general toxicity.
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At the end of the treatment period, mice are euthanized.
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The small intestine is excised, opened longitudinally, and the number of polyps is counted under a dissecting microscope.
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Statistical analysis is performed to compare the number of polyps in treated groups versus the vehicle control group.
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Conclusion
E-7386 is a potent and selective oral inhibitor of the CBP/β-catenin protein-protein interaction. Its mechanism of action is centered on the modulation of the canonical Wnt signaling pathway, a key oncogenic driver in numerous cancers. By disrupting the formation of a critical transcriptional complex, E-7386 effectively downregulates Wnt target gene expression, leading to significant antitumor activity in preclinical models with aberrant Wnt signaling. Furthermore, evidence suggests that E-7386 can modulate the tumor immune microenvironment, making it a promising candidate for both monotherapy and combination therapies with immune checkpoint inhibitors.[1][2] The data and protocols summarized herein provide a robust foundation for its continued investigation and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept) | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 6. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
